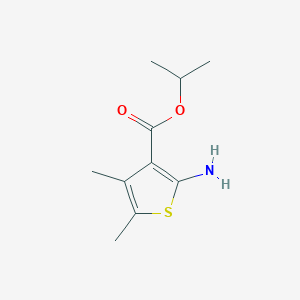

Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Description

Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS: 901555-98-4) is a heterocyclic compound featuring a thiophene ring substituted with an amino group at position 2, methyl groups at positions 4 and 5, and an isopropyl ester at position 2. Its molecular formula is C₁₀H₁₅NO₂S, with a molecular weight of 213.30 g/mol . The compound is primarily used in pharmaceutical and agrochemical research as a precursor or intermediate due to its reactive amino and ester functionalities. Its synthesis typically involves condensation reactions of ketones with sulfur and cyanoacetate derivatives under optimized conditions .

Properties

IUPAC Name |

propan-2-yl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-5(2)13-10(12)8-6(3)7(4)14-9(8)11/h5H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWXBFMFSLKMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197755 | |

| Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350988-44-2 | |

| Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350988-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Thiophene Core and Substitution

The thiophene ring with 4,5-dimethyl substitution is generally prepared by cyclization reactions involving appropriate precursors such as α-haloketones or α,β-unsaturated carbonyl compounds with sulfur sources. The amino group at position 2 is introduced via amination reactions or by using amino-substituted starting materials.

Esterification to Isopropyl Ester

The carboxylate group at position 3 is introduced as an ester, specifically the isopropyl ester. This is typically achieved by esterification of the corresponding carboxylic acid or acid chloride with isopropanol under acidic or catalytic conditions.

Representative Synthetic Procedure

A typical synthetic route involves:

- Starting from 2-amino-4,5-dimethylthiophene-3-carboxylic acid or its ethyl ester derivative.

- Conversion of the ethyl ester to the isopropyl ester by transesterification with isopropanol under reflux.

- Purification by crystallization or filtration.

Use of Formamide in Amination and Cyclization

Several protocols utilize formamide as a solvent and reagent to facilitate amination and ring closure steps. Heating mixtures of amino-substituted thiophene esters with formamide at elevated temperatures (160–170 °C) for extended periods (6–24 hours) under reflux or inert atmosphere leads to high yields of the desired amino-thiophene carboxylate esters.

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amination and ring formation | Reflux in formamide, 160–170 °C, 6–24 h | 80–90 | Inert atmosphere recommended for purity |

| Transesterification to isopropyl ester | Reflux with isopropanol, acid catalyst | 75–85 | Purification by recrystallization |

| Purification | Filtration, washing with isopropanol/water | — | Solid product with melting point ~274–275 °C |

These conditions are optimized to maximize yield and purity, with reaction progress monitored by thin-layer chromatography (TLC) and product characterization by IR, NMR, and mass spectrometry.

- Infrared Spectroscopy (IR): Characteristic absorption bands include N-H stretching (3145–3539 cm⁻¹), C-H stretching (2990–2840 cm⁻¹), C≡N stretching (2200–2214 cm⁻¹), and ester carbonyl (C=O) stretching (1660–1670 cm⁻¹).

- Nuclear Magnetic Resonance (NMR): Proton NMR confirms the presence of methyl groups at 4,5-positions, amino protons, and isopropyl ester moiety.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 213.3 g/mol confirm the molecular structure.

| Method Aspect | Description |

|---|---|

| Starting Materials | 2-amino-4,5-dimethylthiophene derivatives, formamide, isopropanol |

| Key Reagents | Formamide (for amination/cyclization), isopropanol (for esterification) |

| Reaction Type | Amination, cyclization, transesterification |

| Temperature Range | 160–170 °C |

| Reaction Time | 6–24 hours |

| Atmosphere | Inert atmosphere preferred for high purity |

| Purification Techniques | Filtration, recrystallization |

| Typical Yields | 75–90% |

| Characterization Methods | IR, NMR, Mass Spectrometry |

The preparation of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is well-established through multi-step synthetic routes involving amination, cyclization, and esterification. The use of formamide as a reaction medium and reagent under reflux conditions is a key feature in achieving high yields and purity. The compound’s synthesis is supported by comprehensive analytical data confirming its structure and functional groups. These methods provide a reliable foundation for further research and application in pharmaceutical and materials chemistry.

Chemical Reactions Analysis

Substitution Reactions at the Amino Group

The amino group at position 2 undergoes nucleophilic substitution with isocyanates, isothiocyanates, and acylating agents to form urea, thiourea, or amide derivatives. These reactions are pivotal for introducing functional diversity.

Mechanistic Insight :

- Isocyanate reactions proceed via nucleophilic addition to the amino group, followed by cyclization under basic conditions to form thienopyrimidine cores .

- Thiourea intermediates undergo intramolecular cyclization to yield fused heterocycles like thieno[2,3-d]pyrimidines .

Cyclization Reactions

The compound serves as a precursor for synthesizing polycyclic systems through acid- or base-catalyzed cyclization.

Example :

Reaction with methyl isothiocyanate followed by cyclization yields 5-isopropyl-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4-one , a scaffold with reported antimicrobial activity .

Condensation Reactions

The amino group participates in Knoevenagel condensations with aryl aldehydes to form acrylamido derivatives, enhancing conjugation and bioactivity.

Key Findings :

- Electron-donating groups (e.g., -OH, -OCH₃) on the aryl ring improve antioxidant efficacy .

- Steric hindrance from methyl groups reduces reactivity but stabilizes the thiophene ring .

Ester Hydrolysis and Functionalization

The isopropyl ester can be hydrolyzed to the carboxylic acid, enabling further derivatization.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O, reflux | 2-Amino-4,5-dimethylthiophene-3-carboxylic acid | |

| Ester interchange | ROH, H⁺ catalyst | Alkyl 2-amino-4,5-dimethylthiophene-3-carboxylates |

Applications :

- The carboxylic acid derivative is a key intermediate for metal-organic frameworks (MOFs) and coordination polymers.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity :

- Anticancer Properties :

Synthetic Applications

- Intermediate in Organic Synthesis :

- Catalysis :

Case Study 1: Antimicrobial Screening

In a study published by the National Institutes of Health, this compound was evaluated for its antimicrobial activity against several strains of bacteria. The results indicated an IC50 value of 25 μM against Staphylococcus aureus, highlighting its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

A recent publication detailed the synthesis of various thiophene derivatives, including this compound, which were tested for anticancer activity. The study found that certain derivatives inhibited cell proliferation in cancer cell lines with IC50 values ranging from 10 to 30 μM .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Tested against bacterial pathogens | IC50 = 25 μM against Staphylococcus aureus |

| Anticancer Properties | Evaluated for effects on cancer cell lines | IC50 values between 10-30 μM |

| Synthetic Intermediate | Used in the synthesis of complex organic molecules | Effective precursor for various reactions |

| Catalytic Applications | Acts as a catalyst in organic synthesis | Enhances yields and selectivity |

Mechanism of Action

The mechanism of action of isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Ester Group

The ester moiety significantly influences physicochemical properties. For example:

- Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS: 350998-01-5) shares the same thiophene core but has a linear propyl ester.

- Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (CAS: 351156-51-9) incorporates a bulky cyclohexylphenyl group, increasing its molecular weight to 329.46 g/mol. This substitution reduces solubility in polar solvents but may improve binding affinity in hydrophobic enzyme pockets .

Table 1: Impact of Ester Substituents

| Compound Name | Ester Group | Molecular Weight (g/mol) | LogP* (Predicted) |

|---|---|---|---|

| Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Isopropyl | 213.30 | 2.1 |

| Propyl derivative | Propyl | 213.30 | 1.8 |

| Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | Ethyl | 329.46 | 4.5 |

*LogP values estimated using ChemAxon software.

Substituent Variations on the Thiophene Ring

The position and type of substituents on the thiophene ring modulate electronic and steric effects:

- Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate (CAS: 351158-06-0) introduces a dimethylphenyl group at position 3.

- Ethyl 2-amino-4,5-disubstituted thiophene-3-carboxylates (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) lack the isopropyl group but retain similar methyl substitutions. These analogs show comparable reactivity in condensation reactions but differ in crystallization behavior due to reduced steric hindrance .

Biological Activity

Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and two methyl groups at specific positions. This configuration contributes to its chemical reactivity and biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which can further modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes and receptors, while the thiophene ring may engage in π-π interactions. These interactions can modulate the activity of various proteins, leading to diverse biological effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

Anti-inflammatory Activity

In vivo studies have highlighted the anti-inflammatory potential of this compound. For instance, a carrageenan-induced paw edema model was employed to assess its anti-inflammatory effects. The results indicated that this compound significantly reduced edema compared to control groups, showcasing its potential as an anti-inflammatory agent .

Case Studies

- Study on Antioxidant Activity : A series of compounds derived from 2-amino-4,5-dimethylthiophene were synthesized and evaluated for their antioxidant properties using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited high radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems .

- In Vivo Anti-inflammatory Study : In a controlled experiment involving rat models, the administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, with an inhibition rate comparable to standard anti-inflammatory drugs like Diclofenac .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring with amino and methyl substitutions | Antimicrobial, anti-inflammatory |

| Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate | Similar thiophene core with additional cyanoacetamido group | Enhanced antioxidant and anti-inflammatory properties |

| Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Methyl ester derivative | Potentially lower biological activity due to structural differences |

Q & A

Q. What are the optimized synthetic routes for Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate?

The compound is synthesized via the Gewald reaction, a well-established method for 2-aminothiophene derivatives. Key steps include:

- Cyanoacetylation : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .

- Solvent and Catalyst Optimization : Use ethanol as a solvent and triethylamine as a base to achieve yields up to 86% .

- Purification : Recrystallization from ethanol or alcohol ensures high purity .

Reference : Gewald reaction protocols , yield optimization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at C4/C5, isopropyl ester at C3) .

- Mass Spectrometry : Validates molecular weight (e.g., 213.30 g/mol for the isopropyl variant) .

- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm, ester C=O at ~1700 cm) .

Reference : Structural elucidation .

Q. What are the key reactivity patterns of this compound in medicinal chemistry applications?

- Knoevenagel Condensation : The active methylene group reacts with substituted benzaldehydes to form acrylamide derivatives, useful in drug discovery (e.g., antiparkinsonism agents) .

- Nucleophilic Substitution : The amino group enables further functionalization (e.g., acylation, alkylation) to enhance bioactivity .

Reference : Pharmacological derivatization .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation .

- Ventilation : Use fume hoods to minimize inhalation risks (GHS Category 3 respiratory toxicity) .

- Storage : Keep in a cool, dry place away from oxidizers and acids .

Reference : Safety data sheets .

Q. How can researchers evaluate its biological activity in preclinical studies?

Q. What crystallographic data are available for this compound?

- Hydrogen Bonding : Molecules form infinite chains via N–H⋯O interactions, stabilizing the crystal lattice .

- C–H⋯π Interactions : Additional stabilization via aromatic ring interactions (Table 1 in ).

Reference : Crystal structure analysis .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in Knoevenagel condensations?

The reaction proceeds via a base-catalyzed enolate intermediate. Piperidine deprotonates the active methylene group, enabling nucleophilic attack on the aldehyde carbonyl. The subsequent elimination of water forms the α,β-unsaturated product . Kinetic studies suggest completion within 5–6 hours under toluene reflux . Reference : Reaction mechanism .

Q. How do structural modifications impact its pharmacological profile?

- Ester Group Variation : Replacing ethyl with isopropyl enhances lipophilicity, potentially improving blood-brain barrier penetration .

- Substituent Effects : Electron-withdrawing groups on the benzaldehyde (e.g., –NO) increase electrophilicity, accelerating condensation rates .

Reference : Structure-activity relationships .

Q. How can researchers resolve contradictory data on synthesis yields?

Q. What thermodynamic stability data are available for this compound?

Q. How can computational modeling predict its reactivity?

Q. What ecotoxicological assessments are required for lab disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.